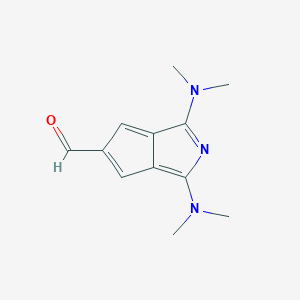
间甲基异丙苯
描述
M-Cymene, also known as 1-methyl-3-(propan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring meta-substituted with a methyl group and an isopropyl group. It is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents .
科学研究应用
M-Cymene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
Target of Action
M-Cymene, also known as 1-Methyl-3-(propan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon . It primarily targets microbial cells, exhibiting antimicrobial properties
Mode of Action
M-Cymene interacts with its targets, primarily microbial cells, through its aromatic hydrocarbon structure .
Biochemical Pathways
M-Cymene is produced through the mevalonate pathway, a key metabolic pathway involved in the production of terpenoids and steroids . The compound’s interaction with its targets likely affects various biochemical pathways within the microbial cells, leading to their death . .
Pharmacokinetics
As a lipophilic compound, it is soluble in organic solvents but nearly insoluble in water . This suggests that it may be well-absorbed in the body and distributed to various tissues.
Result of Action
The primary result of M-Cymene’s action is the death of microbial cells, which accounts for its antimicrobial properties
Action Environment
The action, efficacy, and stability of M-Cymene can be influenced by various environmental factors. For instance, its lipophilic nature suggests that it may be more effective in lipid-rich environments Additionally, factors such as temperature, pH, and the presence of other compounds can potentially affect its stability and activity
生化分析
Biochemical Properties
M-Cymene plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the liver. These interactions often involve the hydroxylation of M-Cymene, leading to the formation of more polar metabolites that can be more easily excreted from the body . Additionally, M-Cymene has been shown to exhibit antimicrobial properties, interacting with bacterial cell membranes and proteins, leading to disruption of cellular processes .
Cellular Effects
M-Cymene affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. M-Cymene can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. It also affects gene expression by modulating the activity of transcription factors involved in the inflammatory response . Furthermore, M-Cymene impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, M-Cymene exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, M-Cymene can inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. It also interacts with cell membrane components, disrupting membrane integrity and function . Additionally, M-Cymene can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of M-Cymene can change over time. M-Cymene is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Over time, the degradation products of M-Cymene can accumulate, potentially altering its biological activity. Long-term studies have shown that M-Cymene can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and antimicrobial properties .
Dosage Effects in Animal Models
The effects of M-Cymene vary with different dosages in animal models. At low doses, M-Cymene has been shown to have beneficial effects, such as reducing inflammation and exhibiting antimicrobial activity. At high doses, M-Cymene can be toxic, leading to adverse effects such as liver damage and disruption of normal cellular function. Threshold effects have been observed, where the beneficial effects of M-Cymene are only seen within a specific dosage range .
Metabolic Pathways
M-Cymene is involved in several metabolic pathways, primarily those related to its biotransformation in the liver. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are more polar and can be excreted more easily. These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of M-Cymene to its metabolites. The activity of these enzymes can be influenced by factors such as genetic variation and the presence of other substances that compete for the same metabolic pathways .
Transport and Distribution
Within cells and tissues, M-Cymene is transported and distributed through interactions with transporters and binding proteins. It can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters. Once inside the cell, M-Cymene can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the overall distribution of M-Cymene within different tissues and organs .
Subcellular Localization
M-Cymene’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. Targeting signals and post-translational modifications can direct M-Cymene to these specific locations, affecting its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: M-Cymene can be synthesized through the alkylation of toluene with propylene. This reaction is typically catalyzed by Lewis acids such as aluminum trichloride. The reaction proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_5 + 2 \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}(\text{CH}_3)_2 ]
Industrial Production Methods: In industrial settings, m-cymene is produced via the same alkylation process, often using continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the selective formation of m-cymene .
化学反应分析
Types of Reactions: M-Cymene undergoes various chemical reactions, including:
Oxidation: M-Cymene can be oxidized to form cymene hydroperoxide, which can further decompose to form cresols and other oxidation products.
Reduction: Hydrogenation of m-cymene can yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation typically uses catalysts such as platinum, palladium, or nickel under hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Cresols and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of m-cymene.
相似化合物的比较
M-Cymene is one of three isomers of cymene, the others being o-cymene (1-methyl-2-(propan-2-yl)benzene) and p-cymene (1-methyl-4-(propan-2-yl)benzene). While all three isomers share similar physical properties, their chemical reactivity and applications can differ:
O-Cymene: Less common and primarily used in niche applications.
P-Cymene: More prevalent in nature and widely used in the fragrance and flavor industries.
M-Cymene’s unique meta-substitution pattern distinguishes it from its isomers, influencing its reactivity and making it suitable for specific industrial and research applications .
属性
IUPAC Name |
1-methyl-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYJPXQACVEIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060206 | |
| Record name | m-Cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley], Liquid | |
| Record name | m-Cymene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Isopropyl-3-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
175 °C, 174.00 to 176.00 °C. @ 760.00 mm Hg | |
| Record name | M-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3428 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-3-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 42.5 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetachloride, 0.0425 mg/mL at 25 °C | |
| Record name | M-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3428 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-3-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.8610 g/cu cm at 20 °C | |
| Record name | M-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3428 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.72 [mmHg], 1.72 mm Hg at 25 °C | |
| Record name | m-Cymene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | M-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3428 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
535-77-3 | |
| Record name | m-Cymene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Cymene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-CYMENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-3-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CYMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10ZH8R921S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | M-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3428 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-3-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-63.8 °C, -63.75 °C | |
| Record name | M-CYMENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3428 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-3-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


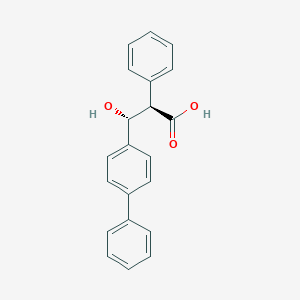
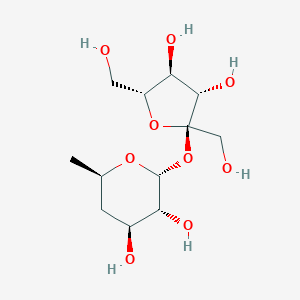
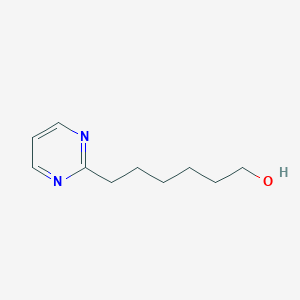
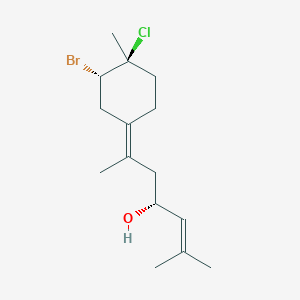
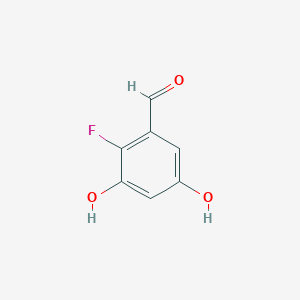
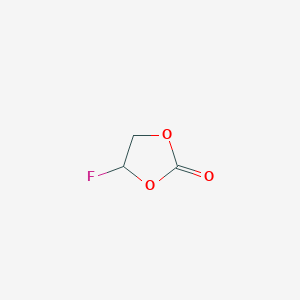
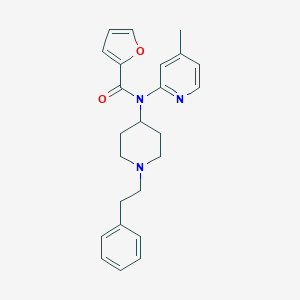

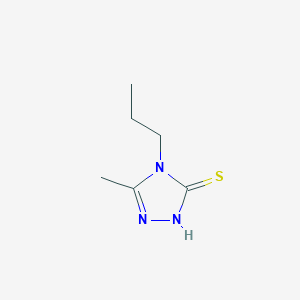

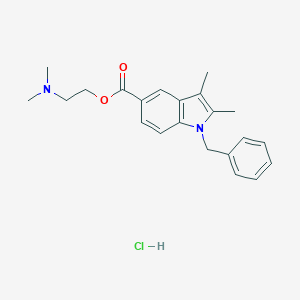
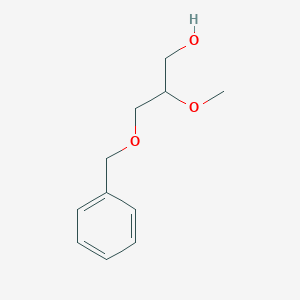
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
